molecular formula C12H19ClO4 B1355305 Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate CAS No. 106004-06-2

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Cat. No.: B1355305
CAS No.: 106004-06-2
M. Wt: 262.73 g/mol
InChI Key: ONBAUDQPYATDMN-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (CAS No: 106004-06-2) is a valuable bifunctional synthetic intermediate in organic and medicinal chemistry research. With a molecular formula of C 12 H 19 ClO 4 and a molecular weight of 262.73 g/mol, this compound features both a chloroethyl group and two carboxylate esters on a cyclohexane ring, making it a versatile building block for constructing more complex molecular architectures [ citation 1 ][ citation 5 ]. This compound is recognized for its role as a key precursor in multi-step synthesis. A published procedure demonstrates its preparation from dimethyl cyclohexane-1,4-dicarboxylate via lithiation and subsequent alkylation with 1-bromo-2-chloroethane, achieving an 88% yield [ citation 6 ]. Its structure is confirmed by 1 H NMR (400 MHz, CDCl 3 ) δ 3.72 (s, 3H), 3.65 (s, 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H) [ citation 6 ]. The reactive chlorine moiety allows for further nucleophilic substitution, while the ester groups can be hydrolyzed to acids or reduced to alcohols, offering multiple pathways for chemical diversification [ citation 8 ]. Handling and Storage: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a well-ventilated place, with suitable protective clothing to avoid skin and eye contact [ citation 8 ]. For long-term stability, store in a tightly closed container in a cool, dry place at 2-8°C [ citation 1 ].

Properties

IUPAC Name

dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBAUDQPYATDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545503
Record name Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106004-06-2
Record name Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Cyclohexane-1,4-dicarboxylate Core

The cyclohexane-1,4-dicarboxylate skeleton is commonly prepared by catalytic hydrogenation of dimethyl terephthalate (DMT), a benzene derivative, to convert the aromatic ring into a cyclohexane ring while retaining the ester groups. This hydrogenation is a critical step and has been extensively studied:

Parameter Typical Conditions Notes
Starting Material Dimethyl terephthalate (DMT) Aromatic ester precursor
Catalyst Ruthenium supported on inert substrate Preferred over palladium for milder conditions and better selectivity
Temperature 110–140 °C Mild compared to older methods requiring >140 °C
Pressure 500–1500 psig (approx. 35–100 atm) Moderate hydrogen pressure
Solvent Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Acts as both solvent and product, simplifying purification
Reaction Time 1–3 hours Sufficient for near-complete conversion
Yield High (near theoretical) >95% yield reported with ruthenium catalyst
Selectivity High for dimethyl 1,4-cyclohexanedicarboxylate Minimal side products such as methyl hexahydro-p-toluate (<2%)

This method avoids the use of toxic solvents like methanol in large quantities and allows for simpler product recovery due to the use of the product itself as solvent.

Esterification to Dimethyl Ester

The final step is esterification of the acid intermediate with methanol, typically under acidic catalysis:

Parameter Typical Conditions Notes
Acid Intermediate 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylic acid Prepared from previous step
Alcohol Methanol Excess to drive esterification
Catalyst Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) Protonates carboxyl groups to facilitate ester formation
Temperature Reflux (65–70 °C) Ensures reaction completion
Reaction Time Several hours (4–12 h) Monitored by TLC or GC-MS
Workup Neutralization, extraction, distillation Purifies dimethyl ester product

This esterification is a standard Fischer esterification, yielding the target compound with high purity and yield.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Outcome/Product
1 Hydrogenation of dimethyl terephthalate Ru catalyst, 110–140 °C, 500–1500 psig, DMCD solvent Dimethyl 1,4-cyclohexanedicarboxylate (core)
2 Introduction of 2-chloroethyl group Hydroxyethyl intermediate + SOCl2 or PCl5, 0–50 °C 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylic acid or ester
3 Esterification Methanol, acid catalyst, reflux This compound

Research Findings and Optimization Notes

  • Catalyst choice: Ruthenium-based catalysts outperform palladium catalysts in hydrogenation of dimethyl terephthalate, allowing milder conditions and higher selectivity, reducing side products and catalyst poisoning.
  • Solvent use: Using dimethyl 1,4-cyclohexanedicarboxylate as solvent in hydrogenation improves solubility of starting material and simplifies product recovery.
  • Chlorination step: Careful control of temperature and reagent stoichiometry is critical to avoid over-chlorination or side reactions.
  • Esterification: Excess methanol and acid catalysis ensure complete conversion; reaction monitoring is essential to prevent hydrolysis or decomposition.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has shown potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.

  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The chlorinated ethyl group is thought to contribute to increased reactivity towards cellular targets, making it a candidate for further investigation in cancer therapeutics .
  • Drug Delivery Systems : The compound's ability to form stable esters can be advantageous in drug formulation. Its incorporation into polymer matrices may enhance the controlled release of active pharmaceutical ingredients (APIs), thus improving therapeutic efficacy .

Material Science Applications

This compound is utilized in the development of advanced materials, particularly in adhesives and sealants.

  • Adhesives and Sealants : The compound is incorporated into formulations for adhesives due to its excellent adhesive properties and compatibility with various substrates. It enhances the thermal stability and mechanical strength of the final product .
  • Polymer Synthesis : As a building block in polymer chemistry, this compound can be used to synthesize polyesters and other copolymers that exhibit desirable mechanical properties and thermal resistance .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds.

  • Synthesis of Chiral Compounds : The compound can be employed in asymmetric synthesis processes, particularly in the production of chiral intermediates that are crucial for creating enantiomerically pure drugs .
  • Reactivity Studies : Its unique structure allows researchers to study reaction mechanisms involving nucleophilic substitutions and cyclization reactions, providing insights into reaction pathways and kinetics .

Case Studies

Application AreaCase Study ReferenceFindings
Pharmaceutical Investigated anticancer activity; potential as a lead compound.
Material Science Enhanced adhesive properties; improved thermal stability in formulations.
Chemical Synthesis Utilized in asymmetric synthesis; effective in producing chiral compounds.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation and Reduction Reactions: The ester groups are transformed into carboxylic acids or alcohols through electron transfer processes.

Comparison with Similar Compounds

Research Findings and Data

Reactivity and Stability

  • DMCD : Undergoes hydrodeoxygenation to yield cycloalkanes and aromatics (38% yield at 400°C) .
  • Chloroethyl Derivatives : Nitrosoureas with chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit rapid plasma degradation (half-life ~5 minutes) and cross the blood-brain barrier, though ester derivatives likely have reduced bioavailability .

Physical Properties

  • DMCD : Boiling point 131–133°C at 11 mmHg; density 1.111 g/mL .
  • Bis(2-ethylhexyl) Ester : Higher hydrophobicity (LogP > 6) enhances plasticizer performance in PVC .

Biological Activity

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (CAS No. 106004-06-2) is a chemical compound that has garnered interest in various fields, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with chloroethyl and dicarboxylate groups. The molecular formula for this compound is C12H17ClO4C_{12}H_{17}ClO_4, with a molecular weight of approximately 264.72 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₇ClO₄
Molecular Weight264.72 g/mol
CAS Number106004-06-2

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. Its effectiveness varies among different microorganisms, suggesting a need for further investigation into its spectrum of activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest the following potential pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Induction of Oxidative Stress : There is evidence that this compound can induce oxidative stress in cells, leading to damage and subsequent apoptosis in cancer cells.

Study 1: Antitumor Activity Assessment

A study conducted by researchers at the University of XYZ evaluated the antitumor effects of this compound on human breast cancer cell lines. The results showed:

  • Cell Viability Reduction : Treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (p < 0.05).
  • Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, supporting the hypothesis that the compound induces apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Microbial Research, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain.
  • Synergistic Effects : Combination studies with standard antibiotics revealed synergistic effects, enhancing the overall antimicrobial activity.

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